Cas no 87328-17-4 (ethyl 1-phenylcyclopropanecarboxylate)

ethyl 1-phenylcyclopropanecarboxylate structure
87328-17-4 structure
Nome del prodotto:ethyl 1-phenylcyclopropanecarboxylate
Numero CAS:87328-17-4
MF:C12H14O2
MW:190.238363742828
MDL:MFCD09751949
CID:657373
PubChem ID:13119529

ethyl 1-phenylcyclopropanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopropanecarboxylic acid, 1-phenyl-, ethyl ester
    • ethyl 1-phenylcyclopropane-1-carboxylate
    • ETHYL 1-PHENYLCYCLOPROPANECARBOXYLATE
    • Ethyl1-phenylcyclopropanecarboxylate
    • DTXSID40519404
    • SCHEMBL23225662
    • 87328-17-4
    • SY128167
    • DB-243484
    • J-520557
    • AS-40878
    • CS-0456609
    • AKOS008949000
    • MFCD09751949
    • ethoxycarbonylphenylcyclopropane
    • ethyl 1-phenylcyclopropanecarboxylate
    • MDL: MFCD09751949
    • Inchi: 1S/C12H14O2/c1-2-14-11(13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
    • Chiave InChI: QYTKZIORFMEULA-UHFFFAOYSA-N
    • Sorrisi: O=C(C1(CC1)C1C=CC=CC=1)OCC

Proprietà calcolate

  • Massa esatta: 190.099379685g/mol
  • Massa monoisotopica: 190.099379685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 212
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3Ų
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: 1.119±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 0.04 ºC
  • Punto di ebollizione: 117-118 ºC (11 Torr)
  • Punto di infiammabilità: 104.1±9.0 ºC,
  • Indice di rifrazione: 1.5085 (589.3 nm 23 ºC)
  • Solubilità: Molto leggermente solubile (0,29 g/l) (25°C),

ethyl 1-phenylcyclopropanecarboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D204303-1g
Ethyl 1-Phenylcyclopropanecarboxylate
87328-17-4 95%
1g
$1045 2024-07-20
TRC
B441265-10mg
ethyl 1-phenylcyclopropanecarboxylate
87328-17-4
10mg
$ 50.00 2022-06-07
Alichem
A019125065-1g
Ethyl 1-phenylcyclopropanecarboxylate
87328-17-4 95%
1g
$1716.66 2023-08-31
TRC
B441265-100mg
ethyl 1-phenylcyclopropanecarboxylate
87328-17-4
100mg
$ 230.00 2022-06-07
abcr
AB444639-250 mg
Ethyl 1-phenylcyclopropanecarboxylate; min. 95%
87328-17-4
250mg
€1,119.10 2023-04-22
1PlusChem
1P004LIM-1g
Cyclopropanecarboxylic acid, 1-phenyl-, ethyl ester
87328-17-4 95%
1g
$974.00 2024-04-20
1PlusChem
1P004LIM-100mg
Cyclopropanecarboxylic acid, 1-phenyl-, ethyl ester
87328-17-4 95%
100mg
$206.00 2024-04-20
1PlusChem
1P004LIM-250mg
Cyclopropanecarboxylic acid, 1-phenyl-, ethyl ester
87328-17-4 95%
250mg
$350.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527276-100mg
Ethyl 1-phenylcyclopropane-1-carboxylate
87328-17-4 98%
100mg
¥2880.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527276-250mg
Ethyl 1-phenylcyclopropane-1-carboxylate
87328-17-4 98%
250mg
¥3840.00 2024-04-27

ethyl 1-phenylcyclopropanecarboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethyl sulfoxide ;  12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
1.3 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  15 - 18 h, rt
Riferimento
Visible-Light-Promoted Redox-Neutral Cyclopropanation Reactions of α-Substituted Vinylphosphonates and Other Michael Acceptors with Chloromethyl Silicate as Methylene Transfer Reagent
Guo, Ting; et al, Advanced Synthesis & Catalysis, 2018, 360(23), 4459-4463

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethyl sulfoxide ;  24 h, rt
Riferimento
Bromomethyl Silicate: A Robust Methylene Transfer Reagent for Radical-Polar Crossover Cyclopropanation of Alkenes
Luo, Wenping; et al, European Journal of Organic Chemistry, 2020, 2020(11), 1778-1781

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  15 - 18 h, rt
Riferimento
Visible-Light-Promoted Redox-Neutral Cyclopropanation Reactions of α-Substituted Vinylphosphonates and Other Michael Acceptors with Chloromethyl Silicate as Methylene Transfer Reagent
Guo, Ting; et al, Advanced Synthesis & Catalysis, 2018, 360(23), 4459-4463

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ;  3 h, 35 °C
Riferimento
Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover
Phelan, James P.; et al, Journal of the American Chemical Society, 2018, 140(25), 8037-8047

Metodo di produzione 5

Condizioni di reazione
Riferimento
Lactonization of phenylcyclopropanecarboxylic acids
Sychkova, L. D.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(7), 1445-8

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tributylstannane Solvents: Diethyl ether
Riferimento
Deamination reactions. 45. Decomposition of 1-arylcyclopropanediazonium ions
Kirmse, Wolfgang; et al, Chemische Berichte, 1986, 119(12), 3694-703

Metodo di produzione 7

Condizioni di reazione
Riferimento
Polybromoaromatic compounds. II. Reactions of pentabromochlorobenzene with sodium alcoholates in pyridine
Shishkin, V. N.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(7), 1449-56

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Dichloromethane ,  Water
2.1 Reagents: Tributylstannane Solvents: Diethyl ether
Riferimento
Deamination reactions. 45. Decomposition of 1-arylcyclopropanediazonium ions
Kirmse, Wolfgang; et al, Chemische Berichte, 1986, 119(12), 3694-703

Metodo di produzione 9

Condizioni di reazione
1.1 40 °C; 30 min, 40 °C
2.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ;  3 h, 35 °C
Riferimento
Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover
Phelan, James P.; et al, Journal of the American Chemical Society, 2018, 140(25), 8037-8047

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium methoxide Solvents: Methanol ;  3 h, rt
2.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethyl sulfoxide ;  24 h, rt
Riferimento
Bromomethyl Silicate: A Robust Methylene Transfer Reagent for Radical-Polar Crossover Cyclopropanation of Alkenes
Luo, Wenping; et al, European Journal of Organic Chemistry, 2020, 2020(11), 1778-1781

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ;  24 h, 60 °C
2.1 40 °C; 30 min, 40 °C
3.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ;  3 h, 35 °C
Riferimento
Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover
Phelan, James P.; et al, Journal of the American Chemical Society, 2018, 140(25), 8037-8047

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethyl sulfoxide ;  12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Riferimento
Visible-Light-Promoted Redox-Neutral Cyclopropanation Reactions of α-Substituted Vinylphosphonates and Other Michael Acceptors with Chloromethyl Silicate as Methylene Transfer Reagent
Guo, Ting; et al, Advanced Synthesis & Catalysis, 2018, 360(23), 4459-4463

ethyl 1-phenylcyclopropanecarboxylate Raw materials

ethyl 1-phenylcyclopropanecarboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87328-17-4)ethyl 1-phenylcyclopropanecarboxylate
A916052
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):185.0/315.0/850.0